molecular formula C7H9BrO2 B2762504 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid CAS No. 2383628-42-8

2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid

Cat. No.: B2762504
CAS No.: 2383628-42-8
M. Wt: 205.051
InChI Key: DMTJRBQZYWXZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-bromobicyclo[111]pentan-1-yl}acetic acid is a compound with a unique bicyclic structure, characterized by a bromine atom attached to a bicyclo[111]pentane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-bromobicyclo[111]pentan-1-yl}acetic acid typically involves the functionalization of the bicyclo[111]pentane core One common method includes the bromination of bicyclo[11The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 1-bromo-3-chlorobicyclo[1.1.1]pentane. These intermediates are then subjected to further reactions to introduce the acetic acid group, often using catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted bicyclo[1.1.1]pentane derivatives, oxidized or reduced forms of the compound, and various addition products depending on the reagents used .

Scientific Research Applications

2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid involves its interaction with molecular targets through its bromine and acetic acid functional groups. These interactions can lead to the modulation of biological pathways, making it a candidate for drug development. The bicyclic structure also allows for unique binding interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-1-bicyclo[1.1.1]pentanyl)acetic acid
  • 2-(3-Fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid
  • 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetic acid

Uniqueness

2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in medicinal chemistry.

Properties

IUPAC Name

2-(3-bromo-1-bicyclo[1.1.1]pentanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTJRBQZYWXZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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